

Physicochemical properties of 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] derivatives

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Compound of Interest

Compound Name: 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]

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An In-depth Technical Guide to the Physicochemical Properties of **3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]** Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The **3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]** core represents a fascinating heterocyclic system that merges the well-established pharmacological relevance of the benzothiazole nucleus with the conformational rigidity and three-dimensional complexity of a spirocyclic framework. Benzothiazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. [1][2][3] The incorporation of a spiro-cyclohexane ring introduces a defined three-dimensional structure, which can be crucial for specific and high-affinity interactions with biological targets. [4] This unique structural combination makes these derivatives promising candidates in medicinal chemistry for the development of novel therapeutics, particularly for neurological disorders or infections. [5] This guide provides a detailed overview of the known physicochemical properties, synthetic methodologies, and structural characteristics of this compound class.

Physicochemical Properties

Quantitative data for derivatives of **3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]** are limited in publicly accessible literature. However, data for the parent compound and select derivatives provide a foundational understanding of their characteristics.

Table 1: Physicochemical Data for the Parent Compound: **3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]**

Property	Value	Source
CAS Number	182-53-6	[6] [7]
Molecular Formula	C ₁₂ H ₁₅ NS	[5] [7]
Molecular Weight	205.32 g/mol	[5] [6]
Physical Form	Solid	[6]
Melting Point (mp)	111 - 113 °C	[6]
Purity	95%	[6]
MDL Number	MFCD00022809	[6] [7]

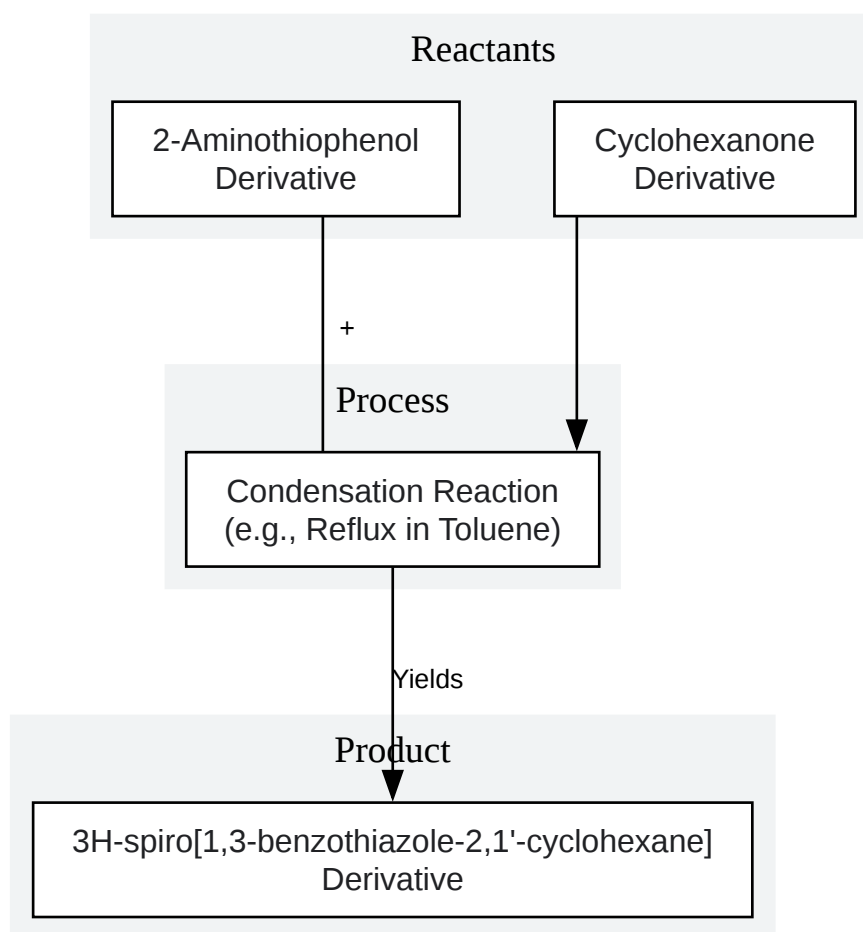
Table 2: Crystallographic Data for 5-Chloro-4'-ethyl-3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₈ ClNS	[8]
Molecular Weight (M)	267.81	[8]
Crystal System	Orthorhombic	[8]
Space Group	P2 ₁ 2 ₁ 2 ₁	[8]
Unit Cell Dimensions	a = 8.989 Å, b = 11.163 Å, c = 13.722 Å	[8]
Unit Cell Volume (V)	1376.9 Å ³	[8]
Molecules per Unit Cell (Z)	4	[8]
Calculated Density (D)	1.292 Mg m ⁻³	[8]

In the solid state, the structure of the 5-chloro-4'-ethyl derivative reveals that the cyclohexane ring adopts a stable chair conformation.[8] The 2,3-dihydro-1,3-thiazole portion of the molecule assumes an envelope conformation.[8] Intermolecular N—H⋯S hydrogen bonds are observed, which link the molecules into chains within the crystal lattice.[8]

Synthesis and Experimental Protocols

The synthesis of spiro-benzothiazole derivatives generally involves the condensation reaction between a 2-aminothiophenol and a cyclic ketone. This well-established method provides a versatile route to the core scaffold.



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General Synthesis Workflow for Spiro-Benzothiazole Derivatives.

General Experimental Protocol for Synthesis

The following protocol is a generalized procedure based on common methods for synthesizing benzothiazole derivatives.[8][9][10]

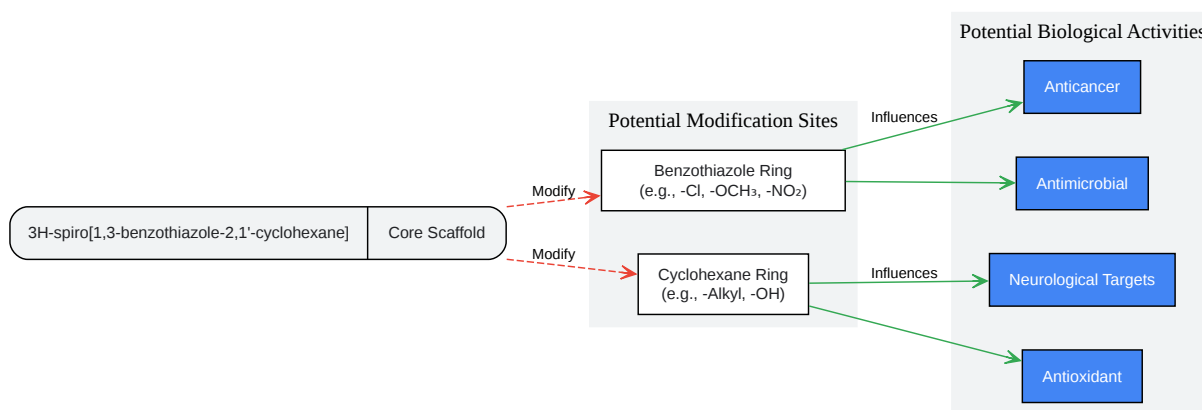
- **Reaction Setup:** To a solution of a substituted 2-aminothiophenol (1.0 eq) in a suitable solvent (e.g., toluene or ethanol), the corresponding substituted cyclohexanone (1.1 eq) is added.
- **Catalysis (Optional):** An acid catalyst, such as p-toluenesulfonic acid (p-TSA), or a green catalyst like silica-supported sodium hydrogen sulfate may be added to facilitate the reaction.
[9]

- **Reaction Conditions:** The mixture is heated to reflux and stirred for a period ranging from a few hours to overnight. The progress of the reaction is monitored using Thin-Layer Chromatography (TLC).
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed sequentially with a saturated sodium bicarbonate solution and brine.
- **Purification:** The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel using a solvent system such as ethyl acetate/n-hexane to yield the pure spiro compound.
- **Characterization:** The structure and purity of the final product are confirmed using standard analytical techniques:
 - **Nuclear Magnetic Resonance (NMR):** ^1H and ^{13}C NMR spectra are recorded to confirm the chemical structure, proton environments, and carbon framework.[\[10\]](#)[\[11\]](#)
 - **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) or LC-MS is used to confirm the molecular weight and elemental composition.[\[10\]](#)
 - **Infrared (IR) Spectroscopy:** IR spectra are used to identify key functional groups present in the molecule.[\[10\]](#)[\[11\]](#)
 - **Melting Point:** The melting point is determined to assess the purity of the solid compound.

Structure-Activity Relationships and Biological Potential

While specific bioactivity data for a broad range of **3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]** derivatives are not extensively documented, the known activities of the parent scaffolds provide a logical basis for their potential applications. The structure allows for modification at two key locations: the aromatic benzothiazole ring and the aliphatic cyclohexane ring. These modifications can be used to modulate the compound's

physicochemical properties (e.g., lipophilicity, solubility) and its interaction with biological targets.



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Conceptual Structure-Activity Relationship (SAR) Map.

- **Anticancer Activity:** Benzothiazole derivatives are widely investigated for their anticancer properties. The presence of hydrophobic or electron-withdrawing groups on the benzothiazole ring can enhance cytotoxic activity against various cancer cell lines.[2]
- **Antimicrobial Activity:** The benzothiazole scaffold is a common feature in many antimicrobial agents.[3] Modifications can tune the activity against different strains of bacteria and fungi.
- **Neurological Activity:** The rigid spirocyclic structure is valuable for designing ligands that target receptors and enzymes in the central nervous system.[5]
- **Antioxidant Activity:** Spirocyclic compounds, including those with heterocyclic moieties, have been reported to possess significant antioxidant capabilities, which are beneficial in combating oxidative stress-related diseases.[12]

Conclusion

The **3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]** framework is a structurally compelling scaffold with significant potential in drug discovery. The available data on its physicochemical properties and the established synthetic routes provide a solid foundation for further exploration. Future research should focus on the synthesis of diverse libraries of these derivatives and systematic evaluation of their biological activities to unlock their full therapeutic potential. The unique three-dimensional arrangement of this spiro system offers an opportunity to develop highly selective and potent modulators of various biological targets.

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